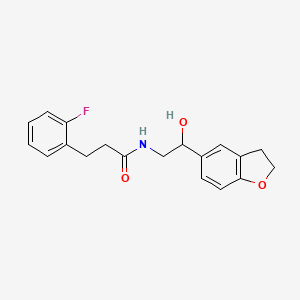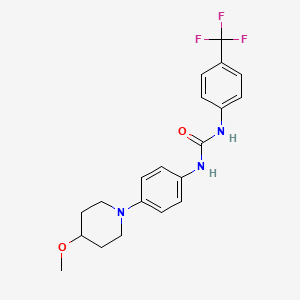
2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C17H19F3N4O4S and its molecular weight is 432.42. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Potential
One notable application of similar pyrimidine derivatives in scientific research is their synthesis and evaluation against human cancer cell lines. A study by Mallesha et al. (2012) synthesized a series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect using the MTT assay method against various human cancer cell lines. Among the series, certain compounds showed good activity, highlighting the potential of similar structures as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial Activity
Pyrimidine derivatives containing sulfonyl moiety have shown promising antimicrobial activity. A study by Ammar et al. (2004) prepared novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives incorporating sulfonyl groups. Some of these compounds were found to have significant antimicrobial activity, which points to the potential of such chemical structures in developing new antimicrobial agents (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).
Herbicide Development
The synthesis of new pyrimidine and triazine intermediates for herbicidal sulfonylureas has been explored, as in the work of Hamprecht et al. (1999). The study involved creating new intermediates for herbicidal applications, demonstrating the versatile applications of pyrimidine derivatives in agriculture. These compounds showed selectivity in post-emergence herbicides in crops like cotton and wheat, indicating their potential in developing new herbicidal formulations (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Antioxidant Properties for Age-Related Diseases
Pyrimidine derivatives have been synthesized for their potential use in treating age-related diseases due to their antioxidant properties. Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger groups. These compounds showed promising results in protecting human cells against oxidative stress, indicating their potential for the preventive treatment of diseases like cataract, AMD, and Alzheimer's dementia (Jin, Randazzo, Zhang, & Kador, 2010).
特性
IUPAC Name |
2,4-dimethoxy-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4S/c1-27-15-11-14(21-16(22-15)28-2)23-6-8-24(9-7-23)29(25,26)13-5-3-4-12(10-13)17(18,19)20/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYWNHRVQYHGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2867732.png)

![methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2867734.png)
![2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2867735.png)


![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2867742.png)

![methyl 4-({2-methyl-4-oxo-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}oxy)benzoate; propan-2-ol](/img/structure/B2867745.png)
![[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B2867748.png)

![Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2867751.png)
![4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2867752.png)
